molecular formula C9H20Br2N2O2S B2885643 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide CAS No. 1214798-28-3

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide

Cat. No. B2885643
CAS RN: 1214798-28-3
M. Wt: 380.14
InChI Key: UPDBWTRVCLZXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide, commonly known as D,L-threo-β-hydroxyaspartic acid (D,L-THA), is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the uptake of glutamate and aspartate in the brain. By inhibiting the uptake of aspartate, 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide increases the extracellular concentration of glutamate, which can then activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Biochemical and Physiological Effects:
5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can enhance synaptic plasticity and improve learning and memory processes. In addition, 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has been shown to reduce the frequency and severity of seizures in animal models, suggesting that it may have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. In addition, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
However, there are also limitations to the use of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is complex and not fully understood, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for the research of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide. One area of interest is the development of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide derivatives that have improved pharmacokinetic properties and a wider therapeutic window. In addition, further studies are needed to fully understand the mechanism of action of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide and its effects in different experimental conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide in the treatment of cognitive disorders and epilepsy.

Synthesis Methods

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide can be synthesized by the reaction of 3,4-diaminotetrahydro-2H-thiopyran-4-one with (S)-2-oxo-4-phenylbutyric acid. The product obtained is then treated with hydrobromic acid to yield 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide dihydrobromide. This synthesis method has been optimized to achieve a high yield and purity of the product.

Scientific Research Applications

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the uptake of aspartate in the brain, leading to increased levels of glutamate, which is an important neurotransmitter involved in learning and memory processes. This mechanism of action has led to the investigation of 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide has also been studied for its potential use in the treatment of epilepsy. It has been shown to reduce the frequency and severity of seizures in animal models, suggesting that it may have anticonvulsant properties.

properties

IUPAC Name

5-(3,4-diaminothiolan-2-yl)pentanoic acid;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBWTRVCLZXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.